molecular formula C16H12FNO6 B6410611 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid CAS No. 1261989-46-1

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid

Cat. No.: B6410611
CAS No.: 1261989-46-1
M. Wt: 333.27 g/mol
InChI Key: AWHWIYKTXKWQPX-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a 2-nitro group and a 4-(ethoxycarbonyl)-3-fluorophenyl moiety at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The ethoxycarbonyl group enhances lipophilicity, while the fluorine atom and nitro group contribute to electron-withdrawing effects, influencing reactivity and binding interactions.

Properties

IUPAC Name

4-(4-ethoxycarbonyl-3-fluorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO6/c1-2-24-16(21)11-5-3-9(7-13(11)17)10-4-6-12(15(19)20)14(8-10)18(22)23/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHWIYKTXKWQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691960
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-46-1
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Reduction: 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound
  • Structure : Benzoic acid derivative with:
    • 2-Nitro group (electron-withdrawing, meta-directing).
    • 4-(Ethoxycarbonyl)-3-fluorophenyl substituent (lipophilic, steric bulk).
  • Molecular Formula: Estimated as C₁₆H₁₂FNO₆ (exact mass requires crystallographic validation).
Comparative Compounds

Acifluorfen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) Structure: Phenoxy-linked trifluoromethyl and chloro substituents. Key Differences:

  • Phenoxy bridge vs. direct phenyl linkage in the target compound.
  • Trifluoromethyl (stronger electron-withdrawing) vs. ethoxycarbonyl (moderate electron-withdrawing). Application: Herbicide (acts as a protoporphyrinogen oxidase inhibitor) .

4-(4-Carboxy-3-nitrophenyl)sulfonyl-2-nitrobenzoic acid (CAS 22437-96-3)

  • Structure : Sulfonyl bridge connecting two nitrobenzoic acid units.
  • Key Differences :

  • Sulfonyl group increases molecular weight (C₁₄H₈N₂O₁₀S) and polarity.
  • Dual nitro groups enhance acidity but reduce solubility. Application: Potential use in polymer chemistry or as a sulfonating agent .

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol (CAS 1258640-26-4) Structure: Phenol group replaces benzoic acid. Key Differences:

  • Lower acidity (phenol pKa ~10 vs. benzoic acid pKa ~4.2).
  • Reduced solubility in physiological conditions.
    • Synthetic Relevance : Intermediate in coupling reactions .

Physicochemical Properties

Property Target Compound Acifluorfen 4-(4-Carboxy-3-nitrophenyl)sulfonyl-2-nitrobenzoic acid
Molecular Formula C₁₆H₁₂FNO₆ (estimated) C₁₄H₇ClF₃NO₅ C₁₄H₈N₂O₁₀S
Functional Groups -NO₂, -COOH, -COOEt, -F -NO₂, -COOH, -O-CF₃, -Cl -NO₂ (x2), -COOH (x2), -SO₂-
Solubility Moderate (polar solvents) Low (lipophilic) Low (high polarity, crystalline)
Acidity (pKa) ~4.2 (COOH) ~3.8 (COOH) ~3.5 (COOH), ~1.2 (sulfonyl)

Crystallographic Insights

Tools like SHELX and ORTEP-3 are critical for structural elucidation. The target compound’s planar benzoic acid core and substituent orientations could be compared to acifluorfen’s twisted phenoxy group, affecting molecular packing and stability.

Biological Activity

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid (CAS No. 1261989-46-1) is an organic compound characterized by a nitrobenzoic acid core with ethoxycarbonyl and fluorophenyl substituents. This compound has garnered attention for its potential biological activities, making it a subject of various research studies.

  • Molecular Formula : C16H12FNO6
  • Molecular Weight : 333.27 g/mol
  • IUPAC Name : 4-(4-ethoxycarbonyl-3-fluorophenyl)-2-nitrobenzoic acid
  • Structure : The compound features a complex structure that influences its reactivity and biological interactions.

The biological activity of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with various biological targets, including enzymes and receptors, leading to modulation of biochemical pathways. The ethoxycarbonyl group also plays a role in influencing the compound's binding affinity to target proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid may possess antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibition : Investigations have shown that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study evaluated the effectiveness of various nitro-substituted benzoic acids, including 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, against bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria, suggesting potential as an antibacterial agent .
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine levels in cultured immune cells, indicating its potential as an anti-inflammatory therapeutic .
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes revealed that it could act as a moderate inhibitor, impacting metabolic processes relevant to disease states .

Comparative Analysis

To better understand the unique properties of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
4-[4-(Methoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acidStructureModerate antimicrobial activity
4-[4-(Ethoxycarbonyl)-3-chlorophenyl]-2-nitrobenzoic acidStructureEnhanced enzyme inhibition
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-aminobenzoic acidStructureReduced anti-inflammatory activity

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